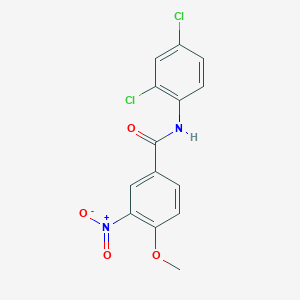
N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is an organic compound with the chemical formula
- It consists of a benzene ring substituted with a 2,4-dichlorophenyl group, a methoxy group (–OCH₃), and a nitro group (–NO₂).
- The compound is a white crystalline powder, sparingly soluble in water but soluble in organic solvents like ethanol, ether, and chloroform.
N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide: C9H7Cl2NO3
.Preparation Methods
Synthetic Routes: The synthesis of N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide involves several steps. One common synthetic route is as follows
Industrial Production: The compound is not produced on a large scale industrially, but it serves as an intermediate in the synthesis of other chemicals.
Chemical Reactions Analysis
Reactivity: N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide can undergo various reactions
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The major products depend on the specific reaction. For example, reduction yields the corresponding amino compound.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities (e.g., antimicrobial properties).
Medicine: Limited research, but it may have applications in drug development.
Industry: Not widely used due to its specialized nature.
Mechanism of Action
- The exact mechanism of action is not well-documented.
- It likely interacts with cellular targets due to its structural features (chlorinated phenyl, nitro, and methoxy groups).
Comparison with Similar Compounds
Similar Compounds: Other nitrophenyl derivatives, such as 2,4-dinitrophenol (DNP) and 2,4-dichloronitrobenzene.
Uniqueness: N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide’s unique combination of substituents sets it apart.
Remember that this compound’s applications are still being explored, and further research is needed to fully understand its potential.
Properties
Molecular Formula |
C14H10Cl2N2O4 |
|---|---|
Molecular Weight |
341.1 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-13-5-2-8(6-12(13)18(20)21)14(19)17-11-4-3-9(15)7-10(11)16/h2-7H,1H3,(H,17,19) |
InChI Key |
BLCZVNOLFVGOND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2Z)-1,3-benzothiazol-2(3H)-ylideneamino]-4-oxobutyl}-1H-indole-2-carboxamide](/img/structure/B11020680.png)
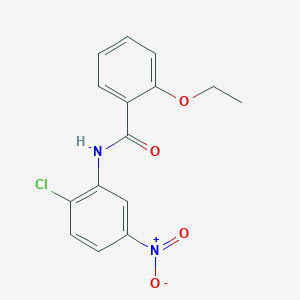
![Methyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate](/img/structure/B11020694.png)
![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11020706.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]furan-2-carboxamide](/img/structure/B11020714.png)
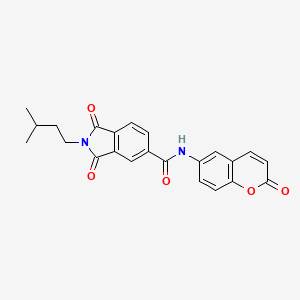
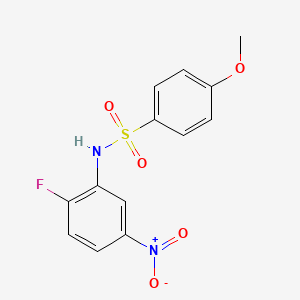
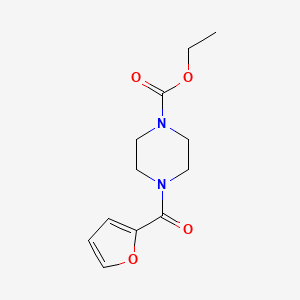
![2-(2-methylpropyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11020733.png)
methanone](/img/structure/B11020737.png)
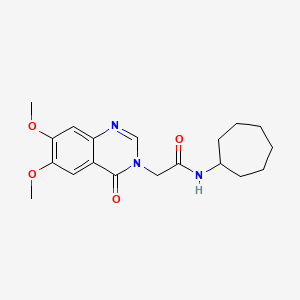
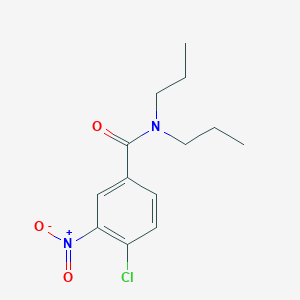
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11020744.png)
![trans-4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11020750.png)
